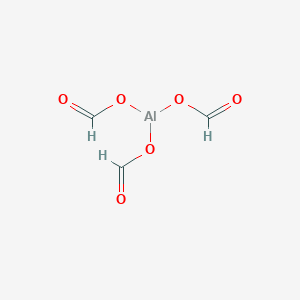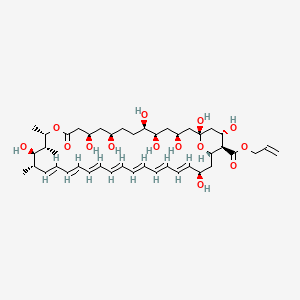
2-Propen-1-yl Ester Amphoteronolide B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Propen-1-yl Ester Amphoteronolide B involves several steps. One common method includes the esterification of Amphoteronolide B with propenyl alcohol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs.
化学反応の分析
2-Propen-1-yl Ester Amphoteronolide B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the propenyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction usually targets the ester group, converting it into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-Propen-1-yl Ester Amphoteronolide B has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound is used to study the mechanisms of action of polyene macrolide antibiotics. It serves as a model compound to investigate the interactions between antibiotics and cellular membranes.
Medicine: The compound has potential applications in the development of new antibiotics. Its structural similarity to Amphotericin B suggests that it may possess similar antimicrobial properties.
Industry: In the pharmaceutical industry, the compound is used in the development of new drug formulations. Its unique properties make it a valuable component in the design of novel therapeutic agents.
作用機序
The mechanism of action of 2-Propen-1-yl Ester Amphoteronolide B is similar to that of Amphotericin B. The compound interacts with the sterols in the cell membranes of fungi, leading to the formation of pores. This disrupts the integrity of the cell membrane, causing leakage of cellular contents and ultimately cell death. The molecular targets of the compound include ergosterol, a key component of fungal cell membranes.
類似化合物との比較
2-Propen-1-yl Ester Amphoteronolide B can be compared with other similar compounds, such as:
Amphotericin B: The parent compound, known for its potent antifungal properties.
Amphoteronolide B: The glycon form of Amphotericin B, used as an intermediate in the synthesis of this compound.
13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester: Another derivative of Amphoteronolide B, used in similar research applications.
特性
分子式 |
C44H66O14 |
|---|---|
分子量 |
819.0 g/mol |
IUPAC名 |
prop-2-enyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C44H66O14/c1-5-22-56-43(54)41-38(51)28-44(55)27-35(48)24-37(50)36(49)21-20-33(46)23-34(47)26-40(52)57-31(4)30(3)42(53)29(2)18-16-14-12-10-8-6-7-9-11-13-15-17-19-32(45)25-39(41)58-44/h5-19,29-39,41-42,45-51,53,55H,1,20-28H2,2-4H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t29-,30-,31-,32-,33+,34+,35-,36+,37+,38-,39-,41+,42+,44+/m0/s1 |
InChIキー |
GTJIANAHGVWQRP-JLIGJMQOSA-N |
異性体SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OCC=C)O |
正規SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


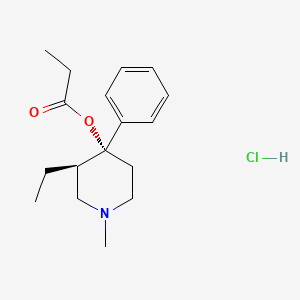
![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)
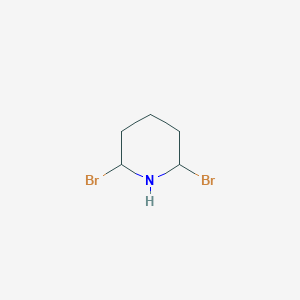
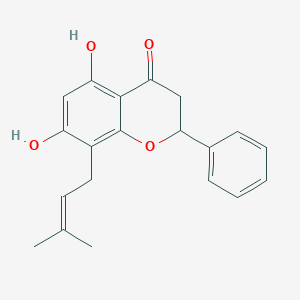
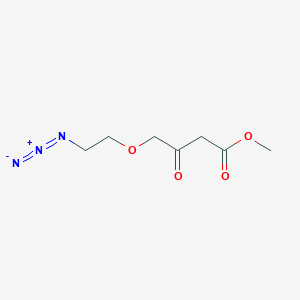
![1-[(2S)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288975.png)
![{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide](/img/structure/B15288978.png)
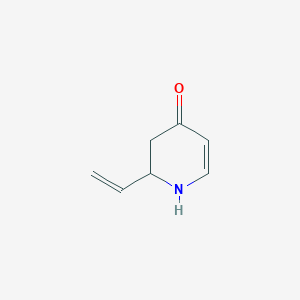
![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)
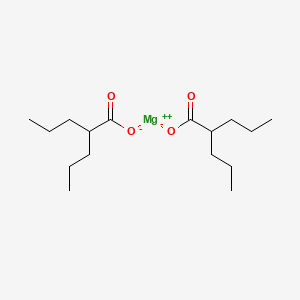
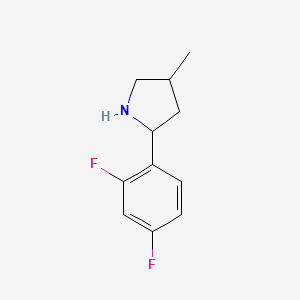
![[2-Fluoro-6-(methylamino)phenyl]methanol](/img/structure/B15289005.png)
